molecular formula C17H18N4O3 B5843523 N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5843523
M. Wt: 326.35 g/mol
InChI Key: FGONETUSMVWWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as DMP787, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This molecule has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a selective inhibitor of CK2, a protein kinase that is involved in a variety of cellular processes, including cell proliferation and survival. By inhibiting CK2, N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide disrupts these pathways, leading to cell death in cancer cells. This mechanism of action has been confirmed through biochemical and cellular assays.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have other biochemical and physiological effects. For example, this molecule has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation. N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of the protein kinase PIM1, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its high potency and selectivity. This molecule has been shown to have a low IC50 value for CK2 inhibition, making it a useful tool for studying this protein kinase. However, one limitation of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide. Another potential direction is the investigation of the use of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide as a tool for studying the role of CK2 in other cellular processes, such as immune responses and inflammation, is an area of potential future research.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone intermediate. This intermediate is then reacted with guanidine to form the pyrazolopyrimidine ring system, and the resulting compound is further modified to introduce the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied extensively for its potential use in cancer therapy. In preclinical studies, this molecule has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the inhibition of the protein kinase CK2, which is involved in cell proliferation and survival pathways.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-7-11(2)21-16(18-10)9-13(20-21)17(22)19-12-5-6-14(23-3)15(8-12)24-4/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONETUSMVWWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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